

Application Note: Preparation of 5-Hexyn-1-yl Tosylate

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Compound of Interest

Compound Name: 5-Hexyn-1-ol

Cat. No.: B123273

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of 5-hexyn-1-yl tosylate from **5-hexyn-1-ol**. The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis, rendering the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.^[1] This protocol employs p-toluenesulfonyl chloride (TsCl) and pyridine to achieve an efficient conversion under controlled conditions. The methodology detailed herein is suitable for researchers requiring a reliable procedure for preparing versatile alkynyl tosylate intermediates.

Introduction

The tosylate group is an excellent leaving group in organic chemistry due to the stability of the resulting tosylate anion, which is resonance-stabilized. The conversion of a primary alcohol like **5-hexyn-1-ol** into its corresponding tosylate, 5-hexyn-1-yl tosylate, is a critical step for introducing a variety of nucleophiles at the terminal carbon. This reaction proceeds with retention of configuration at the carbon atom bearing the oxygen.^[2] The resulting alkynyl tosylate is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This protocol uses pyridine not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that activates the tosyl chloride.

Reaction Scheme:

5-Hexyn-1-ol-p-Toluenesulfonyl chloride5-Hexyn-1-yl Tosylate

Experimental Protocol

This protocol is adapted from established procedures for the tosylation of primary alcohols.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
5-Hexyn-1-ol	≥96%	e.g., Sigma-Aldrich	Handle under an inert atmosphere.
p-Toluenesulfonyl chloride (TsCl)	ReagentPlus®, ≥99%	e.g., Sigma-Aldrich	Moisture sensitive.[3][4]
Pyridine	Anhydrous, 99.8%	e.g., Sigma-Aldrich	Corrosive, unpleasant odor.[5][6]
Ethyl Acetate (EtOAc)	ACS Grade	e.g., Fisher Sci.	For extraction.
Hydrochloric Acid (HCl)	2N aqueous solution	---	Prepare from concentrated HCl.
Magnesium Sulfate (MgSO ₄)	Anhydrous	e.g., VWR	For drying the organic phase.
Deionized Water	---	---	For washing.
Round-bottom flask	---	---	Appropriate size for the reaction.
Magnetic stirrer and stir bar	---	---	
Ice bath	---	---	For temperature control.
Separatory funnel	---	---	For liquid-liquid extraction.
Rotary evaporator	---	---	For solvent removal.

Quantitative Data and Reagent Properties

The following table summarizes the properties and quantities for a synthesis starting with 0.5 moles of **5-hexyn-1-ol**.

Compound	Formula	MW (g/mol)	Moles	Equivalents	Amount Used	Density (g/mL)	BP/MP (°C)
5-Hexyn-1-ol	C ₆ H ₁₀ O	98.14[7] [8]	0.50	1.0	49.07 g	0.89	73-75 / 15 mmHg
p-Toluenesulfonyl chloride (TsCl)	C ₇ H ₇ ClO ₂ S	190.65[9] [10]	1.00	2.0	190.65 g	~1.3[9]	65-69 (MP)[3] [10]
Pyridine	C ₅ H ₅ N	79.10	8.85	17.7	700 mL	0.982[5]	115.2 (BP)[5]
Product (Theoretical)							
5-Hexyn-1-yl Tosylate	C ₁₃ H ₁₆ O ₃ S	252.33	0.50	1.0	126.17 g (Yield)	N/A	N/A

Procedure

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonyl chloride (1.0 mol, 190.65 g).
 - Under an inert atmosphere (e.g., nitrogen), add 700 mL of anhydrous pyridine.
 - Cool the resulting solution to 0 °C using an ice bath with continuous stirring.

- Addition of Alcohol:
 - Slowly add **5-hexyn-1-ol** (0.5 mol, 49.07 g) dropwise to the cold TsCl/pyridine mixture. Maintain the internal temperature below 5 °C during the addition.
- Reaction:
 - Once the addition is complete, stir the reaction mixture vigorously at 0 °C for 2 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - After 2 hours, quench the reaction by slowly adding 10 mL of deionized water. Ensure the temperature remains below 10 °C.
 - Remove the pyridine by evaporation under reduced pressure using a rotary evaporator.
 - Pour the resulting residue into 1 liter of ethyl acetate in a large separatory funnel.
 - Wash the organic layer twice with an excess of 2N aqueous HCl to remove any remaining pyridine.
 - Wash the organic layer with deionized water until the aqueous layer is neutral.
 - Wash the organic layer with brine to remove residual water.
- Isolation of Product:
 - Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
 - Filter the mixture to remove the drying agent.
 - Evaporate the filtrate to dryness under vacuum to afford the crude 5-hexyn-1-yl tosylate. Further purification can be achieved by column chromatography if necessary.

Characterization

The identity and purity of the final product, 5-hexyn-1-yl tosylate, should be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., alkyne $\text{C}\equiv\text{C-H}$, sulfonate S=O).
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

- This procedure should be carried out in a well-ventilated fume hood.
- p-Toluenesulfonyl chloride is corrosive and a lachrymator; avoid inhalation and skin contact. [2]
- Pyridine is flammable, toxic, and has a strong, unpleasant odor. [6][11] Handle with care.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 5-hexyn-1-yl tosylate.



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Caption: Experimental workflow for the synthesis of 5-Hexyn-1-yl Tosylate.

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